Arc Erosion Resistance: Cu-W vs. Mo-Cu Electrode Performance in High-Voltage Switching
Copper tungsten electrodes exhibit superior arc erosion resistance compared to molybdenum-copper electrodes due to the higher melting point and greater skeleton stability of tungsten under high-temperature arcing conditions [1]. The melting point of the refractory phase in Cu-W is 3420°C, compared to 2620°C for Mo-Cu, enabling Cu-W to maintain structural integrity and resist ablation at temperatures up to 1400-3000°C, while Mo-Cu is more suitable for 1000-2400°C [2]. This higher temperature capability directly translates to longer service life and improved reliability in high-power switching applications.
| Evidence Dimension | Arc Erosion Resistance & High-Temperature Skeleton Stability |
|---|---|
| Target Compound Data | Melting point of tungsten skeleton: 3420°C; Service temperature range: 1400-3000°C [2] |
| Comparator Or Baseline | Molybdenum-copper (Mo-Cu) composite: Melting point of molybdenum skeleton: 2620°C; Service temperature range: 1000-2400°C [2] |
| Quantified Difference | Refractory phase melting point is 800°C higher for Cu-W. Cu-W maintains structural integrity at temperatures up to 600°C higher. |
| Conditions | Material property comparison for arc ablation scenarios, based on inherent refractory metal melting points and high-temperature behavior of composite skeletons. |
Why This Matters
The higher melting point and superior high-temperature stability of the tungsten skeleton directly correlate with a 600°C higher operational ceiling, making Cu-W the preferred choice for extreme arc erosion environments where Mo-Cu would experience premature failure.
- [1] CTIA GROUP LTD. (2025). Comparison of Tungsten Copper Electrodes and Molybdenum-Copper Electrodes. Retrieved from http://www.ctia.com.cn/en/info/46457.html View Source
- [2] CTIA GROUP LTD. (2025). 钨铜合金发汗材料与钼铜合金发汗材料有哪些异同?[What are the similarities and differences between tungsten-copper and molybdenum-copper sweating materials?]. Retrieved from https://baike.ctia.com.cn/2025/11/83186/ View Source
